
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Vorbereitungsmethoden
The preparation of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves the following steps:
Synthesis of the Isoquinoline Core: The isoquinoline core can be synthesized using a high-pressure reaction involving isoquinoline, a solvent, and a catalyst such as PdCl2 or H2PtCl6.
Esterification: The carboxylate group is introduced through esterification reactions using appropriate reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Analyse Chemischer Reaktionen
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity against various pathogens and neurodegenerative disorders.
Biological Studies: The compound is used in studies related to its mechanism of action and its effects on molecular targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurodegenerative pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and carboxylate groups.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
C(1)-Substituted Tetrahydroisoquinolines: These derivatives are used as precursors for various alkaloids with biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H12ClF2NO2 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)9-4-7-6(5-14-9)2-3-8(12)10(7)13;/h2-3,9,14H,4-5H2,1H3;1H |
InChI-Schlüssel |
QWOIJXWLRBXBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)

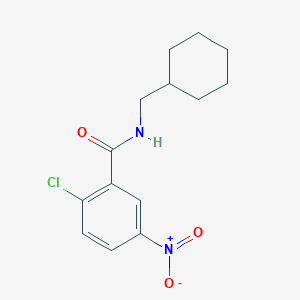
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
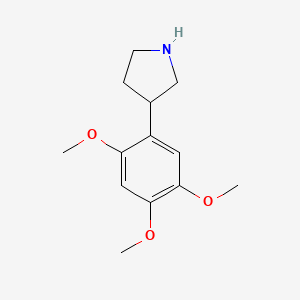
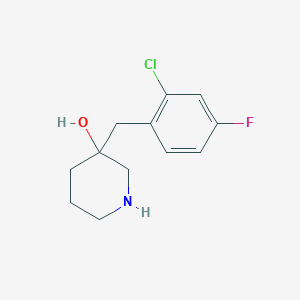
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
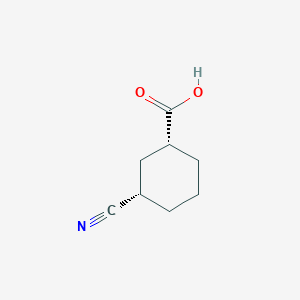
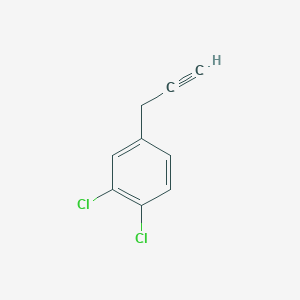
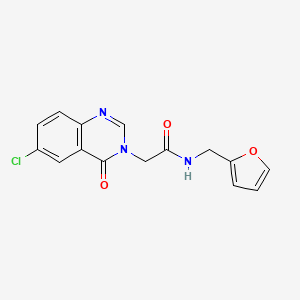

![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
